Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a sulfonyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the sulfonyl group, and the incorporation of the thiophene moiety. Common reagents used in these reactions include ethyl chloroformate, piperazine, and thiophene derivatives. Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating or cooling to control the reaction rate .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperazine derivatives. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also feature a thiophene moiety and have been studied for their potential as potassium channel activators.
Thiophene derivatives: Various thiophene derivatives have been explored for their medicinal properties, including anti-inflammatory and anticancer activities.
Uniqueness
Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring, a sulfonyl group, and a thiophene moiety. This unique structure allows it to interact with multiple molecular targets and exhibit diverse biological activities.
Biological Activity
Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C17H22N2O5S
- Molecular Weight : 366.44 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its pharmacological effects. Key areas of focus include:
- Antimicrobial Activity : Studies have indicated that compounds similar to this structure exhibit significant antimicrobial properties against a range of pathogens.
- Anticancer Potential : Research suggests that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Some derivatives show promise in protecting neuronal cells from oxidative stress and neurodegeneration.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
Anticancer | Induces apoptosis in cancer cell lines | |
Neuroprotective | Reduces oxidative stress in neuronal models |
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those for standard antibiotics.
Case Study 2: Anticancer Properties
Research conducted at a leading cancer research institute assessed the anticancer properties of the compound. In vitro tests showed that it effectively inhibited the growth of breast cancer cell lines (MCF-7) by inducing apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents.
Case Study 3: Neuroprotective Effects
A neuropharmacology study examined the protective effects of the compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The findings indicated a significant reduction in cell death and reactive oxygen species (ROS) levels when treated with this compound, suggesting its potential as a neuroprotective agent.
Properties
Molecular Formula |
C18H24N2O7S2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 4-[4-(1,1-dioxothiolan-3-yl)sulfonylbenzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O7S2/c1-2-27-18(22)20-10-8-19(9-11-20)17(21)14-3-5-15(6-4-14)29(25,26)16-7-12-28(23,24)13-16/h3-6,16H,2,7-13H2,1H3 |
InChI Key |
IWNOHXDSOQDDGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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